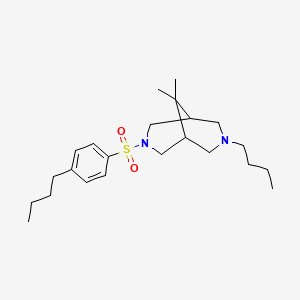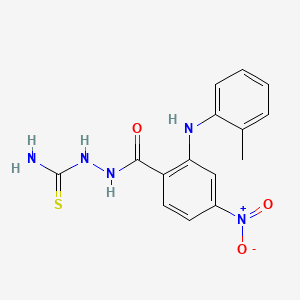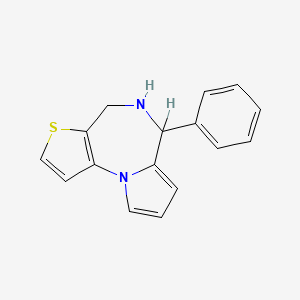
5,6-Dihydro-6-phenyl-4H-pyrrolo(1,2-a)thieno(2,3-f)(1,4)diazepine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,6-Dihydro-6-phenyl-4H-pyrrolo(1,2-a)thieno(2,3-f)(1,4)diazepine is a heterocyclic compound that contains a fused ring system incorporating pyrrole, thiophene, and diazepine rings. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
The synthesis of 5,6-Dihydro-6-phenyl-4H-pyrrolo(1,2-a)thieno(2,3-f)(1,4)diazepine typically involves multi-step reactions. One common synthetic route includes the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the reaction of an appropriate amine with a diketone.
Cyclization: The pyrrole derivative undergoes cyclization with a thiophene derivative under specific conditions to form the fused ring system.
Diazepine Ring Formation: The final step involves the formation of the diazepine ring through intramolecular cyclization, often catalyzed by a base such as cesium carbonate in a solvent like dimethyl sulfoxide.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of scalable reaction conditions.
Chemical Reactions Analysis
5,6-Dihydro-6-phenyl-4H-pyrrolo(1,2-a)thieno(2,3-f)(1,4)diazepine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at positions activated by the electron-withdrawing groups.
Cycloaddition: It can participate in cycloaddition reactions to form more complex fused ring systems.
Scientific Research Applications
5,6-Dihydro-6-phenyl-4H-pyrrolo(1,2-a)thieno(2,3-f)(1,4)diazepine has a wide range of scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antifungal, antiviral, and anticancer agent.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding.
Industrial Applications: It can be used as an intermediate in the synthesis of more complex molecules with potential pharmaceutical applications.
Mechanism of Action
The mechanism of action of 5,6-Dihydro-6-phenyl-4H-pyrrolo(1,2-a)thieno(2,3-f)(1,4)diazepine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or bind to specific receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific biological activity being investigated .
Comparison with Similar Compounds
5,6-Dihydro-6-phenyl-4H-pyrrolo(1,2-a)thieno(2,3-f)(1,4)diazepine can be compared with other similar compounds such as:
Pyrroloquinoline Derivatives: These compounds also contain a fused ring system and exhibit similar biological activities.
Thienodiazepine Derivatives: These compounds share the thiophene and diazepine rings and are studied for their pharmacological properties.
The uniqueness of this compound lies in its specific ring fusion and the resulting biological activities, which may differ from those of other similar compounds.
Properties
CAS No. |
136334-12-8 |
|---|---|
Molecular Formula |
C16H14N2S |
Molecular Weight |
266.4 g/mol |
IUPAC Name |
9-phenyl-5-thia-1,8-diazatricyclo[8.3.0.02,6]trideca-2(6),3,10,12-tetraene |
InChI |
InChI=1S/C16H14N2S/c1-2-5-12(6-3-1)16-14-7-4-9-18(14)13-8-10-19-15(13)11-17-16/h1-10,16-17H,11H2 |
InChI Key |
POJIZNXDINVFNJ-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(C=CS2)N3C=CC=C3C(N1)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


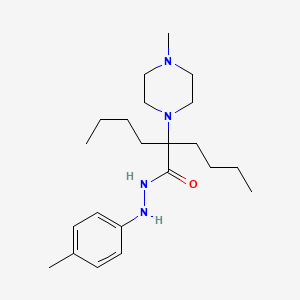
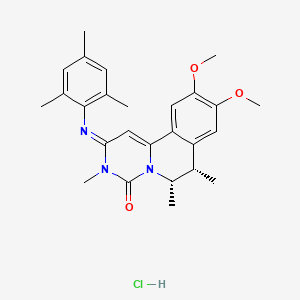

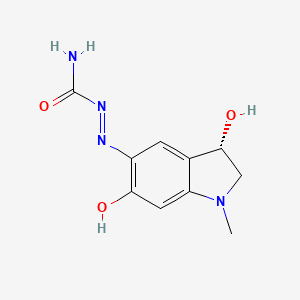
![3,5-diazatetracyclo[7.3.1.17,11.01,6]tetradecane-2,4-dione](/img/structure/B12742711.png)
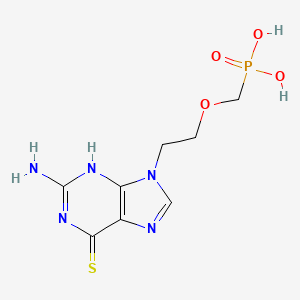

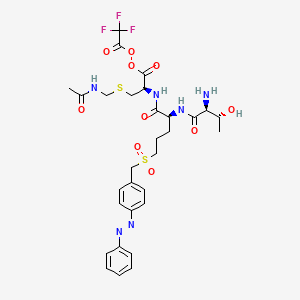
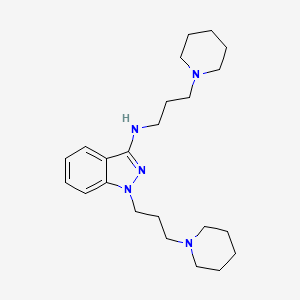
![5-Tert-butyl-4-({6-hydroxy-2-[2-(4-hydroxyphenyl)ethyl]-2-methyl-4-oxo-3,4-dihydro-2h-pyran-5-yl}sulfanyl)-2-methylphenyl 1-methyl-1h-imidazole-4-sulfonate](/img/structure/B12742744.png)
